molecular formula C9H10N2O B1529455 3-Cyclopropanecarbonylpyridin-4-amine CAS No. 1342465-90-0

3-Cyclopropanecarbonylpyridin-4-amine

Cat. No. B1529455
M. Wt: 162.19 g/mol
InChI Key: QTPGVFZXJYRLIA-UHFFFAOYSA-N
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Description

“3-Cyclopropanecarbonylpyridin-4-amine” is a chemical compound with the CAS Number: 1342465-90-0 . Its IUPAC name is (4-amino-3-pyridinyl)(cyclopropyl)methanone . It has a molecular weight of 162.19 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for “3-Cyclopropanecarbonylpyridin-4-amine” is 1S/C9H10N2O/c10-8-3-4-11-5-7(8)9(12)6-1-2-6/h3-6H,1-2H2,(H2,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“3-Cyclopropanecarbonylpyridin-4-amine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Palladium-Catalyzed Carbonylative Cyclization of Amines

Research by Hernando et al. (2016) in ACS Catalysis demonstrates the use of palladium catalysis in the γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl (N-SO2Py)-protected amines. This process facilitates the derivatization of amine-based moieties, such as amino acids, into γ-lactams, a class of compounds with various applications in drug development (Hernando et al., 2016).

Copper-Promoted N-Cyclopropylation of Amines

Bénard et al. (2010) in Chemical Communications explored the copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid. This process results in the formation of N-cyclopropyl derivatives, which have potential applications in synthesizing complex organic molecules (Bénard et al., 2010).

Photoredox-Catalyzed Oxo-Amination of Aryl Cyclopropanes

A study by Ge et al. (2019) in Nature Communications discusses the photoredox-coupled ring-opening oxo-amination of aryl cyclopropanes. This process allows for the construction of β-amino ketone derivatives, which are valuable in the synthesis of bioactive compounds (Ge et al., 2019).

Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes

Lifchits and Charette (2008) in Organic Letters describe a method involving the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles. This method has applications in synthesizing compounds like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Group 10 Metal Aminopyridinato Complexes

Research by Deeken et al. (2006) in Inorganic Chemistry discusses the synthesis of group 10 metal aminopyridinato complexes, with potential applications in catalysis, particularly in aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-aminopyridin-3-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-3-4-11-5-7(8)9(12)6-1-2-6/h3-6H,1-2H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPGVFZXJYRLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropanecarbonylpyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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